molecular formula C24H24N3O4P B11383087 Dimethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Dimethyl {2-(diphenylmethyl)-5-[(pyridin-3-ylmethyl)amino]-1,3-oxazol-4-yl}phosphonate

Cat. No.: B11383087
M. Wt: 449.4 g/mol
InChI Key: YRCPYIQDAXFGQK-UHFFFAOYSA-N
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Description

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phosphonate group attached to an oxazole ring, which is further substituted with diphenylmethyl and pyridin-3-ylmethylamino groups. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.

Preparation Methods

The synthesis of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE typically involves multi-step organic synthesis techniquesCommon reagents used in these reactions include phosphorus trichloride, pyridine, and various protecting groups to ensure selective reactions .

Chemical Reactions Analysis

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE undergoes a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphonate group, using reagents like alkyl halides or amines.

    Hydrolysis: The phosphonate ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid

Scientific Research Applications

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly due to its potential interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where modulation of specific biological pathways is required.

    Industry: The compound’s unique properties make it suitable for use in the development of new materials and industrial processes .

Mechanism of Action

The mechanism of action of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE can be compared with other similar compounds, such as:

The uniqueness of DIMETHYL [2-(DIPHENYLMETHYL)-5-{[(PYRIDIN-3-YL)METHYL]AMINO}-1,3-OXAZOL-4-YL]PHOSPHONATE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H24N3O4P

Molecular Weight

449.4 g/mol

IUPAC Name

2-benzhydryl-4-dimethoxyphosphoryl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine

InChI

InChI=1S/C24H24N3O4P/c1-29-32(28,30-2)24-23(26-17-18-10-9-15-25-16-18)31-22(27-24)21(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-16,21,26H,17H2,1-2H3

InChI Key

YRCPYIQDAXFGQK-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(C1=C(OC(=N1)C(C2=CC=CC=C2)C3=CC=CC=C3)NCC4=CN=CC=C4)OC

Origin of Product

United States

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